molecular formula C9H19NO2 B3142388 Piperidine-1,4-diethanol CAS No. 50325-75-2

Piperidine-1,4-diethanol

Cat. No.: B3142388
CAS No.: 50325-75-2
M. Wt: 173.25 g/mol
InChI Key: FYUUJRJXBDQPCJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Synthesis

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic compounds, particularly in the pharmaceutical industry. researchgate.netencyclopedia.pub Its prevalence stems from its ability to impart desirable physicochemical properties to molecules, such as modulating solubility and improving pharmacokinetic profiles. researchgate.netthieme-connect.com The flexible, chair-like conformation of the piperidine ring allows for diverse substitution patterns, enabling chemists to fine-tune the three-dimensional structure and biological activity of a molecule. longdom.org This structural versatility makes piperidine and its derivatives invaluable building blocks in the design and synthesis of new drugs and other functional materials. researchgate.netontosight.ai

The significance of the piperidine scaffold is underscored by its presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. researchgate.netencyclopedia.pub Researchers continually explore new methods for synthesizing and functionalizing piperidine rings to create novel compounds with specific therapeutic effects. mdpi.combenthamdirect.com The ability to introduce various substituents onto the piperidine core allows for the systematic exploration of structure-activity relationships, a fundamental aspect of drug discovery. benthamdirect.com

Overview of Piperidine Derivatives as Versatile Building Blocks

Piperidine derivatives serve as fundamental building blocks in organic synthesis, providing a robust platform for the construction of more complex molecules. ontosight.ai The nitrogen atom within the piperidine ring can be readily functionalized, and the carbon atoms can be substituted to create a wide range of derivatives with tailored properties. ijnrd.org These derivatives are not only crucial in medicinal chemistry but also find applications in agrochemicals, corrosion inhibitors, and as catalysts in various chemical reactions. ijnrd.org

The reactivity of the piperidine ring and its derivatives allows for a multitude of chemical transformations. For instance, they can be used to form enamines, which are key intermediates in carbon-carbon bond-forming reactions. wikipedia.org Furthermore, the development of stereoselective methods for the synthesis of substituted piperidines is a significant area of research, as the specific three-dimensional arrangement of atoms is often critical for a molecule's biological function. nih.gov The versatility of piperidine derivatives makes them indispensable tools for synthetic chemists aiming to create novel and functional chemical entities.

Structural Context of Piperidine-Diethanol Systems within Heterocyclic Chemistry

Piperidine-1,4-diethanol belongs to the family of heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within the ring system. uou.ac.in Specifically, it is a saturated six-membered heterocycle containing a nitrogen atom. uou.ac.in The presence of the two ethanol (B145695) substituents at the 1 and 4 positions is a key structural feature. The ethanol group at the 1-position is attached to the nitrogen atom, creating a tertiary amine, while the ethanol group at the 4-position is attached to a carbon atom of the ring.

Historical Context of Piperidine Ring Systems in Organic Research

The history of piperidine dates back to the mid-19th century when it was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org The Scottish chemist Thomas Anderson reported its isolation in 1850, and independently, the French chemist Auguste Cahours named it in 1852 after reacting piperine with nitric acid. wikipedia.org Industrially, piperidine is produced through the hydrogenation of pyridine (B92270). wikipedia.org

From its early discovery, the piperidine ring system has been a subject of intense study in organic chemistry. Its presence in numerous natural alkaloids, such as coniine (the toxic component of poison hemlock) and lobeline, spurred investigations into its chemical properties and biological effects. wikipedia.org Over the years, the development of new synthetic methods has allowed for the creation of a vast library of piperidine derivatives, solidifying the piperidine scaffold as one of the most important heterocyclic systems in medicinal and synthetic chemistry. acs.org The continuous exploration of piperidine-based structures highlights their enduring importance in the quest for new molecules with valuable applications. researchgate.net

Detailed Research Findings on this compound

Currently, publicly available research focusing specifically on the detailed synthesis, properties, and applications of "this compound" is limited. However, based on general principles of organic chemistry and the known reactivity of piperidine and alcohol functionalities, we can infer its potential characteristics and uses.

PropertyPredicted Value/CharacteristicReference
Molecular Formula C9H19NO2 nih.gov
Molecular Weight 173.25 g/mol nih.gov
Appearance Likely a liquid or low-melting solid at room temperatureInferred
Solubility Expected to be soluble in water and polar organic solventsInferred
Reactivity The tertiary amine is basic. The hydroxyl groups can undergo oxidation, esterification, and etherification.Inferred

Potential Applications of this compound

Given its structure, this compound is a promising candidate for various applications, particularly in polymer chemistry and materials science.

Monomer for Polyurethanes and Polyesters: The two hydroxyl groups allow it to act as a diol monomer in condensation polymerization reactions. Reaction with diisocyanates would yield polyurethanes, while reaction with dicarboxylic acids or their derivatives would produce polyesters. The incorporation of the piperidine ring into the polymer backbone could introduce unique properties such as thermal stability, altered solubility, and potential for post-polymerization modification.

Crosslinking Agent: The difunctional nature of the molecule suggests its potential use as a crosslinking agent for various polymer systems, enhancing their mechanical properties and thermal resistance.

Intermediate in Chemical Synthesis: It can serve as a starting material for the synthesis of more complex molecules. The hydroxyl groups can be converted to other functional groups, and the piperidine ring can be further modified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(2-hydroxyethyl)piperidin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19NO2/c11-7-3-9-1-4-10(5-2-9)6-8-12/h9,11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUUJRJXBDQPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198339
Record name Piperidine-1,4-diethanol
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Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50325-75-2
Record name 1,4-Piperidinediethanol
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Record name Piperidine-1,4-diethanol
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Record name Piperidine-1,4-diethanol
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Record name Piperidine-1,4-diethanol
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Synthetic Methodologies for Piperidine 1,4 Diethanol and Analogues

Strategies for Functionalizing the Piperidine (B6355638) Ring with Hydroxylalkyl Moieties

The introduction of hydroxyalkyl groups onto the piperidine scaffold can be accomplished through several effective methods. These strategies generally involve either the direct alkylation and subsequent hydroxylation of the piperidine ring or the construction of the piperidine ring itself with the desired diol functionality already incorporated.

Direct Alkylation and Hydroxylation Routes

Direct functionalization of the piperidine ring is a common and straightforward approach to introduce hydroxyalkyl groups. This can be achieved by N-alkylation of a pre-existing piperidine derivative or by functionalization of the carbon framework.

A primary method for introducing a hydroxyethyl (B10761427) group at the nitrogen atom is through N-alkylation . This can be accomplished by reacting a suitable piperidine precursor with a reagent that provides the 2-hydroxyethyl moiety. Common alkylating agents for this purpose include 2-chloroethanol and ethylene oxide . google.com The reaction with 2-chloroethanol typically proceeds in the presence of a base to neutralize the hydrochloric acid formed during the reaction. google.com Ethylene oxide, a highly reactive epoxide, can directly alkylate the piperidine nitrogen under milder conditions, often without the need for a strong base. google.com

For the synthesis of Piperidine-1,4-diethanol, a key intermediate is 4-(2-hydroxyethyl)piperidine . This precursor can be synthesized via the catalytic hydrogenation of 2-(4-pyridyl)ethanol. prepchem.com Once obtained, the N-alkylation of 4-(2-hydroxyethyl)piperidine with either 2-chloroethanol or ethylene oxide provides a direct route to this compound.

Below is a table summarizing typical reaction conditions for N-alkylation of piperidines:

Alkylating AgentBaseSolventTemperatureReference
2-ChloroethanolK₂CO₃Ethanol (B145695)80 °C (Microwave) dtic.mil
Alkyl bromide/iodideNone/KHCO₃Acetonitrile (B52724)Room Temperature nih.gov
Ethylene oxideNoneVariousVaries google.com

Ring-Closing Approaches to Piperidine Diol Systems

In contrast to the functionalization of a pre-formed ring, ring-closing reactions build the piperidine scaffold from acyclic precursors that already contain the necessary diol or protected diol functionalities. These methods offer a high degree of control over the stereochemistry and substitution pattern of the final product.

One powerful ring-closing strategy is the aza-Diels-Alder reaction , aza-analogue of the Diels-Alder reaction, which involves the [4+2] cycloaddition of an imine and a diene. acs.orgrsc.org This reaction can be used to construct the piperidine ring with various substituents, and by choosing appropriate starting materials, hydroxyl groups can be incorporated. acs.orgrsc.org

Another significant method is ring-closing metathesis (RCM) . This reaction, catalyzed by transition metal complexes (e.g., Grubbs' catalyst), forms a cyclic alkene from a diene precursor. nih.govwikipedia.org By designing a suitable acyclic amino-diene with protected hydroxyl groups, RCM can be employed to construct the piperidine ring, followed by deprotection and reduction to yield the desired piperidine diol. nih.govwikipedia.org

Targeted Synthesis of Specific Piperidine Diethanol Isomers

The regioselectivity of the synthetic approach is crucial for obtaining specific isomers of piperidine diethanol. Different strategies are required to achieve the desired 1,4-, 1,2-, and 4,4-substitution patterns.

Regioselective Functionalization at the 1,4-Positions

The synthesis of this compound is a prime example of regioselective functionalization. The key is the sequential introduction of the two hydroxyethyl groups at the 1- and 4-positions.

As previously mentioned, a common and effective route begins with the synthesis of 2-(4-pyridyl)ethanol . This intermediate is then subjected to catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine ring, yielding 4-(2-hydroxyethyl)piperidine hydrochloride . prepchem.com The free base can then be liberated and subsequently N-alkylated.

The N-alkylation of 4-(2-hydroxyethyl)piperidine can be achieved using either 2-chloroethanol in the presence of a base like potassium carbonate or by direct reaction with ethylene oxide . google.comdtic.mil This two-step sequence ensures the specific placement of the hydroxyethyl groups at the nitrogen and the C-4 position of the piperidine ring.

A summary of the synthetic sequence is presented below:

StepStarting MaterialReagent(s)ProductReference
12-(4-pyridyl)ethanolH₂, PtO₂4-(2-hydroxyethyl)piperidine hydrochloride prepchem.com
24-(2-hydroxyethyl)piperidine2-Chloroethanol, K₂CO₃This compound dtic.mil
or4-(2-hydroxyethyl)piperidineEthylene oxideThis compound google.com

Synthetic Pathways to Piperidine-1,2-diethanol Isomers

The synthesis of Piperidine-1,2-diethanol isomers requires a different regiochemical approach. A logical starting point for this isomer is 2-piperidineethanol . This compound is commercially available and can be synthesized by the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. google.comchemicalbook.com

With 2-piperidineethanol in hand, the remaining step is the introduction of a hydroxyethyl group at the nitrogen atom. This can be readily achieved through the N-alkylation methods described previously, such as reaction with 2-chloroethanol or ethylene oxide . google.comdtic.mil This strategy allows for the specific construction of the 1,2-disubstituted pattern.

Synthesis of 4,4-Diethanol Substituted Piperidines

The synthesis of piperidines with two hydroxyethyl groups at the C-4 position presents a unique synthetic challenge. A potential strategy involves starting with a precursor that already contains two functional groups at the 4-position, which can then be converted to the desired diethanol moiety.

One possible approach starts from piperidine-4,4-dicarboxylic acid or its esters. The two ester groups can be reduced to hydroxyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 4,4-bis(hydroxymethyl)piperidine . Subsequent chain extension of the two primary alcohols would be necessary to form the diethanol derivative. This could potentially be achieved through a two-step process involving conversion of the diol to a dihalide followed by nucleophilic substitution with a two-carbon synthon, or through other homologation reactions.

An alternative, more direct approach could involve the alkylation of a suitable piperidine precursor with a reagent that can introduce two hydroxyethyl groups at the same carbon. However, such a direct C-alkylation at the 4-position with two separate hydroxyethyl-containing electrophiles in a controlled manner is synthetically challenging. Therefore, the functional group manipulation of a pre-existing 4,4-disubstituted piperidine remains a more plausible strategy. A general synthetic approach to 4,4-disubstituted piperidines has been described in the literature, which could be adapted for this purpose. nih.gov

Catalytic Approaches in Piperidine Diol Synthesis

Catalysis offers powerful tools for the synthesis of complex molecules like piperidine diols from simpler precursors. These approaches often provide higher yields, greater selectivity, and milder reaction conditions compared to classical stoichiometric methods. Methodologies are broadly categorized into metal-catalyzed, organocatalytic, and enzymatic transformations.

A variety of transition metals are effective catalysts for constructing the piperidine ring and introducing hydroxyl functionalities. Common strategies include the hydrogenation of pyridine precursors and the cyclization of linear amino-alcohols.

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a direct method for producing piperidine rings. dtic.mil Rhodium (Rh) and Palladium (Pd) are frequently used for this transformation. For instance, rhodium(I) complexes have been employed for the highly diastereoselective dearomatization and hydrogenation of fluoropyridines to access all-cis-fluorinated piperidines. nih.gov Similarly, palladium-on-carbon (Pd/C) can be used with ammonium (B1175870) formate for the efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org A new heterogeneous cobalt catalyst has also been shown to facilitate acid-free hydrogenation with good yields and selectivity, even using water as a solvent. nih.gov

N-Heterocyclization of Diols: Iridium (Ir) complexes have been developed for the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org This method can be stereoselective, with iridium(III) catalysts enabling the synthesis of substituted piperidines from amino diols via a sequence of hydroxyl oxidation, amination, and imine reduction. nih.gov

Reductive Amination and Cyclization: Iron (Fe) catalysts have been utilized in the reductive amination of ϖ-amino fatty acids, where phenylsilane serves as a reducing agent to promote imine formation, cyclization, and reduction of the piperidinone intermediate. nih.gov Ruthenium (Ru) catalysts are also effective in cyclizing δ-ketonitriles. dtic.mil

Below is a table summarizing various metal-catalyzed approaches for piperidine synthesis.

Catalyst/ReagentSubstrate TypeProductKey Features
Rhodium(I) complex / Pinacol boraneFluoropyridinesAll-cis-(multi)fluorinated piperidinesHighly diastereoselective dearomatization/hydrogenation process. nih.gov
Cp*Ir complexPrimary amines and diolsPiperidinesEfficient N-heterocyclization with good to excellent yields. organic-chemistry.org
Palladium on carbon (Pd/C) / Ammonium formatePyridine N-oxidesPiperidinesSimple, high-yield reaction under mild conditions. organic-chemistry.org
Heterogeneous Cobalt catalystSubstituted pyridinesPiperidinesAcid-free hydrogenation, operable in water. nih.gov
Iron complex / Phenylsilaneϖ-Amino fatty acidsPiperidinesReductive amination and cyclization cascade. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, including the formation of piperidine rings. These methods avoid potentially toxic or expensive metals and often exhibit high stereoselectivity.

A prominent example involves a proline-catalyzed, reductive Knoevenagel condensation as part of a chemo-enzymatic sequence to produce piperidine building blocks. rsc.org Hybrid bio-organocatalytic cascades have also been developed. For instance, a transaminase can be used to generate a reactive intermediate which then undergoes a complexity-building Mannich reaction, catalyzed by an organocatalyst, to yield 2-substituted piperidines. ucd.ienih.gov The cascade aza-Cope/aza-Prins cyclization of homoallylamines using glyoxalic acid is another organocatalytic approach to generate substituted piperidines. researchgate.net

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations, often with exceptional enantioselectivity and under mild, environmentally friendly conditions. This approach is particularly valuable for the synthesis of chiral piperidine diols.

Lipase-Catalyzed Reactions: Lipases are widely used for the kinetic resolution and desymmetrization of alcohols. Candida antarctica lipase B (CALB) has been immobilized on magnetic halloysite nanotubes to create a reusable catalyst for the multicomponent synthesis of piperidines in very good yields. rsc.orgsemanticscholar.org Lipases can also perform enantiotoposelective acetylation of meso-diols. For example, a meso-diol piperidine derivative was acetylated by Candida antarctica lipase to afford a chiral monoacetate with 95% enantiomeric excess (ee), serving as a key building block for alkaloid synthesis. rsc.org

Hydroxylases and Other Enzymes: Specific enzymes can introduce hydroxyl groups into the piperidine scaffold. Engineered proline-4-hydroxylase and ectoine 5-hydroxylase have been used for the scalable enzymatic C–H oxidation of inexpensive carboxylated piperidines, producing hydroxylated intermediates for further elaboration. chemistryviews.org Combining biocatalytic C–H oxidation with radical cross-coupling methods simplifies the synthesis of complex piperidine structures. chemistryviews.org Chemoenzymatic methods can be used to obtain mixtures of achiral cis- and racemic trans-3,5-piperidine diol, which can then be transformed into specific stereoisomers using further enzyme- and metal-catalyzed reactions. acs.org

The table below highlights key enzymatic approaches in piperidine synthesis.

EnzymeReaction TypeSubstrateProductKey Features
Candida antarctica Lipase B (CALB)Multicomponent reactionBenzaldehyde, aniline, acetoacetate esterSubstituted piperidinesReusable immobilized catalyst, high yields. rsc.orgsemanticscholar.org
Candida antarctica LipaseEnantiotoposelective acetylationmeso-2,6-disubstituted piperidine diolChiral monoacetate80% yield, 95% enantiomeric excess. rsc.org
Engineered Proline-4-HydroxylaseC-H OxidationCarboxylated piperidinesHydroxylated piperidinesScalable biocatalytic method for creating chiral intermediates. chemistryviews.org

Green Chemistry Principles in Piperidine Diethanol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of piperidines to improve sustainability.

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can lead to improved reaction efficiency. Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) for the synthesis of piperidine derivatives has been successfully carried out in the absence of a solvent. This methodology, used for the desymmetrization of acyclic aminodienes, proceeded efficiently (78% yield, >98% ee) under solvent-free conditions, highlighting a practical and environmentally friendly approach. mdma.ch

The choice of reagents and solvents is critical to the greenness of a synthetic route.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The hydrogenation of substituted pyridines to piperidines has been achieved using a heterogeneous cobalt catalyst in water. nih.gov Furthermore, iridium-catalyzed reactions to produce enantioselective C4-substituted piperidines benefit from water as a solvent, as it can prevent the racemization of enantioenriched substrates. nih.gov

Supercritical Carbon Dioxide (scCO₂): As an alternative to traditional organic solvents, scCO₂ offers advantages such as mild critical conditions, stability, and ease of product isolation. mdpi.com It has been used as a medium for polymerization reactions to create precursors for functional materials, demonstrating its potential as a green solvent for complex synthesis. mdpi.com

Electrochemical Methods: Electrosynthesis represents a green and efficient method that can eliminate the need for expensive or toxic chemical reagents. The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been demonstrated for the synthesis of piperidine and pyrrolidine derivatives in good yields. beilstein-journals.org

An efficient green chemistry approach for N-substituted piperidones, which are precursors to piperidines, has been developed that presents significant advantages over classical methods like the Dieckmann condensation. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Piperidine Diethanol Systems

The creation of chiral piperidine diethanol systems with defined stereochemistry presents a formidable challenge due to the presence of multiple stereocenters. The synthetic strategies employed often involve the careful selection of chiral building blocks, auxiliaries, or catalysts to control the three-dimensional arrangement of substituents on the piperidine ring.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones are a classic example of such auxiliaries, widely used to direct the stereoselective alkylation of carbonyl compounds. In a typical application, the chiral auxiliary is first acylated. Deprotonation then forms a rigid, chelated enolate. The steric bulk of the auxiliary directs the approach of an electrophile, such as an alkyl halide, to the opposite face of the enolate, resulting in a highly diastereoselective alkylation. The auxiliary can then be cleaved to yield the chiral product. For instance, the alkylation of an N-propionyl oxazolidinone with allyl iodide can achieve a diastereomeric ratio of 98:2. williams.edu

In the context of piperidine synthesis, chiral phosphoric acids (CPAs) have emerged as versatile catalysts for a range of asymmetric reactions. whiterose.ac.uk These catalysts can facilitate intramolecular aza-Michael cyclizations to produce enantioenriched piperidines. The success of these reactions is highly dependent on the catalyst structure, solvent, and temperature, all of which must be carefully optimized to achieve high yields and enantioselectivities. For example, the asymmetric synthesis of 3-spiropiperidines has been achieved with enantiomeric ratios up to 97:3 using a chiral phosphoric acid catalyst. whiterose.ac.uk

Enzymes and metal-based catalysts are also pivotal in the stereoselective synthesis of chiral piperidines. Chemoenzymatic methods can be employed for the divergent synthesis of disubstituted piperidines. For instance, a mixture of achiral cis- and racemic trans-3,5-piperidine diol can be transformed into the cis-(3R,5S)-diacetate with high diastereoselectivity and yield through an enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT). acs.org

The development of diastereoselective and enantioselective pathways is central to the synthesis of complex chiral molecules like piperidine diethanol analogues. One versatile starting material for such syntheses is 2-piperidine ethanol. A stereodivergent approach starting from this compound allows for the generation of a library of piperidine-containing derivatives with diverse stereochemistries. unimi.it

A key step in such a synthesis is the stereocontrolled allylation of an aminoaldehyde derived from 2-piperidine ethanol. The choice of reagents and reaction conditions dictates the stereochemical outcome of this transformation. For example, the allylation of (S)-tert-butyl 2-formylpiperidine-1-carboxylate can lead to different diastereomers of the corresponding homoallylic alcohol depending on the allylation agent used. Subsequent reactions, such as a Mitsunobu reaction to introduce an amino group, followed by ring-closing metathesis, can yield unsaturated lactams. The stereochemistry of the starting homoallylic alcohol influences the facial selectivity of these subsequent transformations. Finally, an intramolecular aza-Michael addition can lead to the formation of tricyclic compounds with multiple stereocenters. The diastereoselectivity of this final cyclization is controlled by the existing stereocenters in the molecule. unimi.it

The following table illustrates the results of a stereocontrolled allylation and subsequent transformations to form bicyclic piperidine derivatives, demonstrating the control over the final product's stereochemistry. unimi.it

Starting Material ConfigurationIntermediate ProductDiastereomeric Ratio (d.r.) of IntermediateFinal ProductDiastereoselectivity of CyclizationOverall Yield
(2S, 8R)6a>95:58a (2S, 8S, 12R)>95%66%
(2R, 8S)6c>95:58c (2R, 8R, 12S)>95%70%
(2R, 8R)6b>95:57b (2R, 8R)-66%
(2S, 8S)6d>95:57d (2S, 8S)-70%

Diastereoselective dihydroxylation is another critical method for installing hydroxyl groups with specific stereochemistry on a piperidine ring. The choice of dihydroxylation conditions can lead to complementary diastereoselectivity. For instance, the dihydroxylation of (2R,3R)-2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydropyridin-3-ol using Upjohn conditions (catalytic OsO₄, NMO) versus Donohoe's conditions (OsO₄, TMEDA) can provide different diastereomers of the resulting triol. nih.gov This selectivity is often governed by the steric environment around the double bond, with the reagents attacking from the less hindered face.

The Luche reduction of enones is a reliable method for the diastereoselective formation of allylic alcohols. In the synthesis of polyhydroxylated piperidines, the two-directional Luche reduction of bis-enones has been shown to be highly diastereoselective (>95:<5), affording syn-alcohols. nih.gov The stereochemical outcome is dictated by the pseudo-axial attack of the hydride on the most stable conformation of the heterocyclic ring.

The following table summarizes the diastereoselectivity of Luche reduction on different pyranone substrates, which are precursors to piperidine systems. nih.gov

SubstrateProductDiastereomeric Ratio (syn:anti)
Pyranone 12Allylic alcohol 15>95:<5
Pyranone 13Allylic alcohol 18>95:<5
Pyranone 14Allylic alcohol>95:<5

Advanced Spectroscopic Characterization of Piperidine 1,4 Diethanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity of adjacent protons through spin-spin coupling. For Piperidine-1,4-diethanol, the structure suggests several distinct proton environments.

The expected chemical shifts (δ) in a ¹H NMR spectrum are influenced by the electron density around the protons. Protons near electronegative atoms like oxygen and nitrogen are deshielded and appear at a higher chemical shift (downfield). Based on the structure of 2-[1-(2-hydroxyethyl)piperidin-4-yl]ethanol, the following proton signals can be predicted.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₂-OH (on C4 side chain)3.5 - 3.7Triplet (t)2H
-CH₂-OH (on N1 side chain)3.5 - 3.7Triplet (t)2H
N-CH₂- (on N1 side chain)2.5 - 2.7Triplet (t)2H
Piperidine (B6355638) H2, H6 (axial & equatorial)2.8 - 3.0 (equatorial), 2.0 - 2.2 (axial)Multiplet (m)4H
Piperidine H3, H5 (axial & equatorial)1.6 - 1.8 (equatorial), 1.1 - 1.3 (axial)Multiplet (m)4H
Piperidine H4 (methine)1.4 - 1.6Multiplet (m)1H
C4-CH₂- (on C4 side chain)1.4 - 1.6Multiplet (m)2H
-OH protonsBroad singlet2H

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. The hydroxyl (-OH) proton signals are often broad and may exchange with deuterium (B1214612) oxide (D₂O).

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. The chemical shift of each peak indicates the electronic environment of the carbon atom.

For this compound, the following carbon signals are predicted:

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂-OH (on C4 side chain)60 - 65
-CH₂-OH (on N1 side chain)59 - 63
N-CH₂- (on N1 side chain)58 - 62
Piperidine C2, C653 - 57
Piperidine C3, C530 - 35
Piperidine C438 - 43
C4-CH₂- (on C4 side chain)35 - 40

Note: These are predicted chemical shift ranges. The final spectrum would resolve each unique carbon as a distinct peak.

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum would confirm the connectivity between the -CH₂-CH₂-OH fragments and trace the spin systems through the piperidine ring, for example, showing correlations between H4, H3/H5, and H2/H6.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal predicted at 3.5-3.7 ppm would show a cross-peak to the carbon signal in the 60-65 ppm range, confirming the -CH₂OH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying connectivity across quaternary carbons or heteroatoms. For this compound, HMBC would show correlations between the protons of the N-CH₂- group and the C2/C6 carbons of the piperidine ring, confirming the attachment of the hydroxyethyl (B10761427) group to the nitrogen atom. It would also show correlations between the C4-CH₂ protons and the piperidine C3/C5 and C4 carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The key functional groups in this compound are the hydroxyl (-OH) groups and the tertiary amine (C-N) within the piperidine ring. The expected characteristic absorption bands are summarized below.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Appearance
O-H (Alcohol)Stretching3200 - 3600Broad, strong
C-H (Aliphatic)Stretching2850 - 3000Medium to strong
C-O (Alcohol)Stretching1050 - 1260Strong
C-N (Amine)Stretching1020 - 1250Medium to weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₉H₁₉NO₂), the molecular weight is 173.25 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 173.

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of a hydroxyl group (-OH): A peak at m/z = 156.

Loss of a hydroxyethyl group (-CH₂CH₂OH): A peak at m/z = 128.

Alpha-cleavage adjacent to the nitrogen atom: This is a characteristic fragmentation for amines and would lead to the formation of various stable fragment ions. A prominent peak is expected at m/z = 98, corresponding to the piperidine ring losing the C4-substituent and breaking adjacent to the nitrogen. Another key fragment would be the iminium ion formed by cleavage of the N-CH₂CH₂OH bond.

Cleavage of the piperidine ring: This would generate a series of smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, the exact mass can be calculated from its molecular formula (C₉H₁₉NO₂).

The calculated monoisotopic mass is 173.141578849 Da. nih.gov An HRMS measurement yielding a mass very close to this value would confirm the elemental composition and, in conjunction with other spectroscopic data, provide strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule readily accepts a proton, primarily at the tertiary amine nitrogen, to form the protonated molecule [M+H]⁺.

The fragmentation of piperidine derivatives in ESI-MS/MS is highly dependent on the nature and position of the substituents on the piperidine ring. For this compound, which possesses two primary alcohol functionalities, a characteristic fragmentation pathway involves the neutral loss of one or more water molecules from the protonated parent ion. researchgate.netscielo.br The initial loss of water can be followed by further fragmentation of the piperidine ring structure.

The fragmentation of fentanyl analogues, which also contain a piperidine core, has been studied in detail and reveals several key fragmentation pathways. These include cleavage of the piperidine ring, dissociation at the bond between the phenethyl group and the piperidine ring, and cleavage involving the amide moiety. acs.orgwvu.edu While this compound lacks the complex substituents of fentanyl, the principles of piperidine ring fragmentation are applicable. The presence of the ethanol (B145695) groups at the 1 and 4 positions will influence the charge distribution and fragmentation cascade.

A plausible fragmentation pathway for protonated this compound would begin with the loss of a water molecule to form a prominent [M+H-H₂O]⁺ ion. A subsequent loss of a second water molecule to yield an [M+H-2H₂O]⁺ ion is also highly probable. scielo.br Further fragmentation could involve the opening of the piperidine ring, leading to the formation of smaller, stable charged fragments.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺[M+H-H₂O]⁺H₂O
[M+H]⁺[M+H-2H₂O]⁺2H₂O
[M+H]⁺Piperidine ring fragmentsC₂H₄O, C₃H₆O

Note: This table is based on predicted fragmentation patterns for a compound with the structure of this compound and is for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the molecule. For piperidine derivatives, a key structural feature is the conformation of the six-membered piperidine ring. The ring typically adopts a chair conformation to minimize steric strain, but other conformations such as a half-chair or boat can be observed depending on the substitution pattern. researchgate.netnih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related substituted piperidine structures allows for a well-informed prediction of its solid-state conformation. It is anticipated that the piperidine ring in this compound would adopt a chair conformation. The N-CH₂CH₂OH substituent at the 1-position and the -CH₂CH₂OH substituent at the 4-position would likely occupy equatorial positions to minimize steric hindrance.

The presence of the hydroxyl groups would facilitate the formation of an extensive network of intermolecular and potentially intramolecular hydrogen bonds. These hydrogen bonding interactions would play a crucial role in stabilizing the crystal lattice.

Table 2: Representative Crystallographic Data for Substituted Piperidine Derivatives

CompoundCrystal SystemSpace GroupKey Conformational Feature
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one researchgate.netMonoclinicP2₁Chair conformation
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone nih.govTriclinicP-1Dual chair and twisted boat conformations
N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one nih.govMonoclinicP2₁/cTwisted chair conformation
[5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide Mannich base with piperidine nih.govMonoclinicC2/cChair conformation of morpholine (B109124) ring

Note: This table presents data from published crystal structures of various piperidine derivatives to illustrate the range of observed conformations and crystal systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated amines, such as piperidine, exhibit weak absorption bands in the ultraviolet region, typically around 200-240 nm. These absorptions are attributed to n → σ* transitions, where a non-bonding electron from the nitrogen atom is excited to a sigma anti-bonding orbital. nih.gov These transitions are generally of low molar absorptivity.

The presence of the two hydroxyl groups in this compound is not expected to significantly shift the absorption maximum or dramatically increase the molar absorptivity compared to piperidine itself, as the hydroxyl groups are not chromophores in this context. However, the polarity of the solvent can influence the position of the n → σ* transition. In more polar solvents, the non-bonding electrons on the nitrogen are stabilized by hydrogen bonding, which increases the energy required for the transition, leading to a hypsochromic (blue) shift to a shorter wavelength.

For derivatives of this compound where a chromophoric group is introduced, the UV-Vis spectrum would be dominated by the electronic transitions of that chromophore. For example, if an aromatic ring were attached to the molecule, strong π → π* transitions would be observed at longer wavelengths with significantly higher molar absorptivities.

Table 3: Expected UV-Vis Absorption for this compound

Electronic TransitionExpected Wavelength (λmax) Range (nm)Solvent
n → σ200 - 240Hexane
n → σ190 - 230Ethanol

Note: This table provides expected absorption ranges for the n → σ transition of a saturated amine like this compound in different solvents. Actual values may vary.*

Structural and Conformational Analysis of Piperidine 1,4 Diethanol

Conformational Preferences of the Piperidine (B6355638) Ring

The six-membered saturated heterocyclic ring of piperidine is not planar and, similar to cyclohexane (B81311), adopts a puckered chair conformation to minimize angular and torsional strain. This chair form is the most thermodynamically stable arrangement. smolecule.com

Chair Conformation Analysis and Ring Inversion

The piperidine ring in Piperidine-1,4-diethanol is predicted to exist predominantly in a chair conformation. researchgate.net This conformation allows for the substituents on the ring carbons and the lone pair or hydrogen on the nitrogen to occupy either axial or equatorial positions. The piperidine ring can undergo a conformational change known as ring inversion or ring-flipping, where one chair conformation converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. This inversion process has a significant energy barrier, but it is a dynamic equilibrium at room temperature. mdpi.com

Influence of Diethanol Substituents on Ring Conformation

The presence of two hydroxyethyl (B10761427) substituents, one on the nitrogen atom (N1) and one on the C4 carbon, significantly influences the conformational preferences of the piperidine ring in this compound.

For the C4-substituent, the 2-hydroxyethyl group, like other bulky substituents, will have a strong preference for the equatorial position to minimize steric hindrance. An axial orientation would lead to unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions, which is energetically unfavorable. smolecule.com Therefore, the chair conformation with the 4-(2-hydroxyethyl) group in the equatorial position is expected to be the most stable.

The N-(2-hydroxyethyl) substituent's orientation is more complex. In N-substituted piperidines, the preference for the substituent to be axial or equatorial depends on a balance of steric and electronic factors. Generally, bulkier N-substituents favor the equatorial position to avoid steric clashes with the syn-axial hydrogens at C3 and C5. However, the flexible nature of the 2-hydroxyethyl group allows it to adopt various conformations, some of which may reduce these steric interactions even in an axial orientation.

Based on studies of analogous N-(2-hydroxyethyl)piperidine compounds, it is likely that there is an equilibrium between conformers with the N-(2-hydroxyethyl) group in both axial and equatorial positions, with the equatorial conformer being generally more populated due to lesser steric strain. researchgate.net

Intramolecular Interactions and Hydrogen Bonding Networks

The presence of two hydroxyl groups and a nitrogen atom in this compound provides multiple sites for the formation of intramolecular hydrogen bonds. These non-covalent interactions can play a crucial role in stabilizing specific conformations.

Potential intramolecular hydrogen bonds include:

Between the N1-substituent's hydroxyl group and the piperidine nitrogen: An O-H···N interaction can occur if the N-(2-hydroxyethyl) side chain folds back towards the ring nitrogen. This would be more geometrically feasible when the N-substituent is in an equatorial-like orientation.

Between the C4-substituent's hydroxyl group and the piperidine nitrogen: An O-H···N interaction is also possible between the hydroxyl group of the 4-(2-hydroxyethyl) substituent and the ring nitrogen. This would likely require the side chain to adopt a specific folded conformation.

Steric and Electronic Effects of Substituents

Steric Effects:

1,3-Diaxial Interactions: As previously mentioned, the primary steric consideration is the avoidance of 1,3-diaxial interactions. This strongly favors the equatorial placement of the 4-(2-hydroxyethyl) group. smolecule.com

A-value: The conformational preference of a substituent on a cyclohexane ring is often quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations. While a specific A-value for the 2-hydroxyethyl group is not readily available, it is expected to be significant enough to enforce an equatorial position at C4.

Gauche Interactions: The rotational conformation of the C-C bond in the hydroxyethyl side chains will also be influenced by gauche steric interactions between adjacent groups.

Electronic Effects:

Inductive Effects: The oxygen and nitrogen atoms are electronegative and exert an electron-withdrawing inductive effect (-I effect) on the piperidine ring. This can influence the bond lengths and angles within the ring and affect the basicity of the nitrogen atom.

Hyperconjugation: Stereoelectronic effects such as hyperconjugation can also play a role in stabilizing certain conformations. These interactions involve the overlap of filled bonding orbitals with adjacent empty antibonding orbitals.

The interplay of these steric and electronic factors results in a complex potential energy surface with several possible low-energy conformations. The most stable conformer will be the one that best minimizes steric repulsions while maximizing stabilizing intramolecular interactions like hydrogen bonding.

Data Tables

Table 1: Predicted Conformational Preferences of Substituents in this compound

SubstituentPositionPredicted Preferred OrientationRationale
2-HydroxyethylC4EquatorialMinimization of 1,3-diaxial steric strain. smolecule.com
2-HydroxyethylN1Equatorial (major) / Axial (minor)Balance of steric hindrance and potential for intramolecular interactions. researchgate.net

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

DonorAcceptorType of InteractionPlausibility
OH of N1-substituentNitrogen (N1)O-H···NPossible, depends on side-chain conformation.
OH of C4-substituentNitrogen (N1)O-H···NGeometrically plausible, would stabilize a specific conformer.
OH of N1-substituentO of C4-substituentO-H···OPossible, but may require significant conformational arrangement.
OH of C4-substituentO of N1-substituentO-H···OPossible, but may require significant conformational arrangement.

Computational Chemistry and Theoretical Studies of Piperidine 1,4 Diethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, stability, and reactivity of piperidine (B6355638) derivatives.

Geometry Optimization and Energetic Landscapes

The conformational landscape of the piperidine ring is a well-studied area. The six-membered ring typically adopts a chair conformation to minimize steric strain. For Piperidine-1,4-diethanol, the substituents at the 1- and 4-positions will have a significant impact on the conformational preference.

The piperidine ring can exist in two primary chair conformations, which can interconvert via a higher-energy boat or twist-boat transition state. The substituents can occupy either axial or equatorial positions. In the case of this compound, the bulky 2-hydroxyethyl groups at both the nitrogen (N1) and the C4 positions will strongly influence the energetic favorability of these conformations.

It is generally observed that bulky substituents on the piperidine ring prefer to occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric hindrance. whiterose.ac.uk Therefore, the most stable conformer of this compound is predicted to have both the N-(2-hydroxyethyl) and the C-(2-hydroxyethyl) groups in equatorial positions. DFT calculations on similar substituted piperidines have confirmed that equatorial conformers are energetically favored. nih.gov

An energetic landscape for this compound would map the potential energy of the molecule as a function of its conformational changes. This map would show the chair conformations as energy minima and the transition states for ring inversion as energy maxima. The energy difference between the all-equatorial conformer and other possible conformers (e.g., one group axial, one equatorial) would quantify the steric strain introduced by the substituents.

Table 1: Predicted Energetic Preferences for this compound Conformations

ConformerN-(2-hydroxyethyl) PositionC-(2-hydroxyethyl) PositionRelative Energy (Predicted)
1EquatorialEquatorialLowest
2EquatorialAxialHigher
3AxialEquatorialHigher
4AxialAxialHighest

Note: This table represents predicted trends based on established principles of conformational analysis of substituted piperidines. Actual energy values would require specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. rsc.org

For this compound, the presence of electronegative oxygen and nitrogen atoms will influence the charge distribution and the energies of the frontier orbitals. The lone pair of electrons on the nitrogen atom is expected to be a significant contributor to the HOMO. The introduction of the electron-donating ethanol (B145695) groups is likely to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted piperidine, thereby increasing its reactivity.

Mulliken charge analysis, a method to estimate partial atomic charges, would likely show a negative charge concentration on the nitrogen and oxygen atoms due to their higher electronegativity, and positive charges on the adjacent carbon and hydrogen atoms. This charge distribution is critical for understanding intermolecular interactions.

Table 2: Illustrative HOMO-LUMO Data for Piperidine Derivatives from DFT Studies

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Piperidine (example)-6.51.58.0
N-methylpiperidine (example)-6.21.37.5

Note: The data in this table is illustrative and based on general values found for piperidine derivatives in computational studies. mdpi.com The actual values for this compound would need to be calculated.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and ab initio methods provide static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. researchgate.net

For this compound, an MD simulation in a solvent like water would be particularly insightful. It would show the flexibility of the piperidine ring and the side chains, including the rotation around the C-C and C-O bonds of the ethanol groups. The simulation would also reveal the nature of the interactions between the molecule and the solvent, particularly the formation of hydrogen bonds between the hydroxyl groups of this compound and water molecules. Such simulations are crucial for understanding how the molecule behaves in a biological or chemical system. rsc.org

Quantum Chemical Characterization of Reactivity Descriptors

Quantum chemical calculations can be used to derive a set of reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors are based on the principles of conceptual DFT. scielo.org.mx

Chemical Hardness and Electrophilicity Indices

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap by the equation:

η = (ELUMO - EHOMO) / 2

A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. rsc.org Based on the expected electronic structure of this compound, the presence of the diethanol substituents would likely result in a smaller chemical hardness compared to unsubstituted piperidine, indicating higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as:

ω = μ2 / (2η)

where μ is the electronic chemical potential, which is the negative of electronegativity (μ ≈ -(EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a better electron acceptor. mdpi.com For this compound, with its electron-rich nitrogen and oxygen atoms, it is expected to have a relatively low electrophilicity index, suggesting it would act more readily as an electron donor (nucleophile).

Table 3: Calculated Reactivity Descriptors for an Example Piperidine Derivative

ParameterFormulaIllustrative Value (a.u.)
Chemical Hardness (η)(ELUMO - EHOMO) / 23.75
Electrophilicity Index (ω)μ2 / (2η)1.33

Note: These values are for illustrative purposes, calculated using the example data from Table 2, and are not specific to this compound.

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration in Related Systems

While specific SAR studies on this compound are not extensively documented, the piperidine scaffold is a ubiquitous feature in a vast number of pharmacologically active compounds. In silico modeling techniques are therefore instrumental in exploring the SAR of piperidine-containing molecules to guide the design and optimization of new therapeutic agents. nih.gov These computational methods allow researchers to rationalize experimental findings and predict the activity of novel derivatives before their synthesis, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) is a primary tool in this domain. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. tandfonline.comnih.gov For piperidine derivatives, 2D and 3D-QSAR studies have been successfully employed. tandfonline.comnih.govtandfonline.com These models use calculated molecular descriptors—such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic properties—to predict activity. researchgate.net For example, a QSAR study on piperidine derivatives as Akt1 inhibitors identified specific 3D autocorrelation descriptors as being crucial for their inhibitory activity, leading to robust predictive models. tandfonline.comtandfonline.com

Molecular Docking is another critical in silico technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.comtandfonline.comtandfonline.com For piperidine-based compounds, docking studies have provided invaluable insights into their binding modes. mdpi.comtandfonline.comtandfonline.comnih.govrsc.org By visualizing the interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—between the piperidine derivative and key amino acid residues in the active site, researchers can understand the structural basis of its activity. rsc.org For instance, docking studies on piperidine derivatives targeting the µ-opioid receptor revealed that specific residues within the transmembrane helices were crucial for binding, explaining the analgesic potential of the synthesized compounds. tandfonline.com Similarly, studies on sigma-1 receptor ligands showed that the piperidine nitrogen atom often forms key polar interactions with acidic residues like glutamate (B1630785) and aspartate. rsc.org

The table below summarizes findings from several in silico studies on various classes of piperidine derivatives, illustrating the link between structural features and biological activity.

Piperidine Derivative ClassTargetIn Silico MethodKey SAR FindingReference
Furan-pyrazole piperidinesAkt1 Kinase3D-QSARSpecific 3D autocorrelation descriptors and conformational rigidity are critical for inhibitory activity. tandfonline.comnih.govtandfonline.com
Piperidine carboxamidesALKCoMFA/CoMSIASteric, electrostatic, and hydrophobic fields are important for potent inhibition. researchgate.net
BenzylpiperidinesSigma-1 Receptor (S1R)Molecular Docking & MDThe protonated piperidine nitrogen forms a crucial salt bridge with Glu172 in the S1R binding site. rsc.org
4-Amino Methyl Piperidinesµ-Opioid ReceptorMolecular DockingBinding affinity is strongly influenced by interactions with key residues like D147, Y148, and W318. tandfonline.com
General Piperidinesp53-HDM2 InteractionGroup-Based QSARSpecific substitutions at R-groups on the piperidine core significantly modulate inhibitory activity. researchgate.net

These computational approaches, often used in combination, provide a powerful framework for SAR exploration. The insights gained from QSAR, molecular docking, and molecular dynamics simulations on a wide range of piperidine-containing systems are essential for the rational design of new molecules with enhanced potency, selectivity, and optimized pharmacokinetic properties.

Chemical Reactivity and Reaction Mechanisms of Piperidine 1,4 Diethanol

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of Piperidine-1,4-diethanol possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to readily react with electrophilic species. The steric environment around the nitrogen, being part of a six-membered ring, influences its reactivity, which is generally comparable to that of other cyclic secondary amines.

The nucleophilic nitrogen of this compound can be readily acylated and alkylated.

Acylation Reactions: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound undergoes N-acylation to form the corresponding amide. The reaction proceeds through a nucleophilic acyl substitution mechanism. For instance, the reaction with acetyl chloride would yield N-acetyl-piperidine-1,4-diethanol.

Acylating AgentProductReaction Conditions
Acetyl chlorideN-acetyl-piperidine-1,4-diethanolAprotic solvent, base (e.g., triethylamine)
Acetic anhydrideN-acetyl-piperidine-1,4-diethanolHeat or catalyst
Benzoyl chlorideN-benzoyl-piperidine-1,4-diethanolSchotten-Baumann conditions

Alkylation Reactions: The piperidine nitrogen can also be alkylated by alkyl halides or other alkylating agents. researchgate.net This reaction can lead to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. researchgate.net The rate and outcome of the reaction can be controlled by the choice of alkylating agent, solvent, and temperature. researchgate.net For example, reaction with methyl iodide would initially yield the N-methyl-piperidine-1,4-diethanol quaternary ammonium iodide.

Alkylating AgentProductReaction Conditions
Methyl iodideN-methyl-piperidine-1,4-diethanol quaternary ammonium iodidePolar aprotic solvent
Ethyl bromideN-ethyl-piperidine-1,4-diethanol quaternary ammonium bromideHeat
Benzyl (B1604629) chlorideN-benzyl-piperidine-1,4-diethanol quaternary ammonium chloridePhase-transfer catalyst

The piperidine moiety in this compound can participate as the amine component in Mannich reactions. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a secondary amine. sciencemadness.orgacs.org In this case, this compound would react with formaldehyde (B43269) and a suitable ketone or other compound with an acidic proton to form a Mannich base. The reaction is typically carried out under acidic or basic conditions. sciencemadness.org The use of acetic acid as a solvent has been shown to be effective for Mannich reactions involving piperidine derivatives. sciencemadness.org

Active Hydrogen CompoundAldehydeProduct (Mannich Base)
AcetophenoneFormaldehyde3-(Piperidin-1-yl)-1-phenylpropan-1-one derivative
PropiophenoneFormaldehyde2-Methyl-3-(piperidin-1-yl)-1-phenylpropan-1-one derivative
CyclohexanoneFormaldehyde2-(Piperidin-1-ylmethyl)cyclohexan-1-one derivative

Reactivity of the Hydroxyl Groups

The two primary hydroxyl groups in this compound exhibit typical alcohol reactivity. They can undergo esterification, etherification, and oxidation reactions.

Esterification: The hydroxyl groups can be converted to esters by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is often catalyzed by an acid. For example, reaction with acetic acid in the presence of a strong acid catalyst would yield the corresponding diacetate ester.

ReagentProductCatalyst
Acetic acidPiperidine-1,4-diylbis(ethane-2,1-diyl) diacetateSulfuric acid
Propionic anhydridePiperidine-1,4-diylbis(ethane-2,1-diyl) dipropionatePyridine (B92270)
Benzoyl chloridePiperidine-1,4-diylbis(ethane-2,1-diyl) dibenzoateDMAP

Etherification: The hydroxyl groups can also be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

BaseAlkyl HalideProduct
Sodium hydrideMethyl iodide1,4-Bis(2-methoxyethyl)piperidine
Potassium tert-butoxideEthyl bromide1,4-Bis(2-ethoxyethyl)piperidine
Sodium amideBenzyl chloride1,4-Bis(2-(benzyloxy)ethyl)piperidine

The primary hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would typically lead to the corresponding dicarboxylic acid. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), could selectively oxidize the hydroxyl groups to the dialdehyde.

Oxidizing AgentProduct
Potassium permanganate (KMnO4)2,2'-(Piperidine-1,4-diyl)diacetic acid
Pyridinium chlorochromate (PCC)2,2'-(Piperidine-1,4-diyl)diacetaldehyde
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)2,2'-(Piperidine-1,4-diyl)diacetaldehyde

Ring-Opening and Rearrangement Pathways

The piperidine ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, ring-opening reactions can occur. For instance, catalytic hydrogenation at high temperatures and pressures can lead to the cleavage of the C-N bonds.

Rearrangement reactions of the piperidine ring in this compound are not common. However, derivatives of piperidine can undergo rearrangements such as the Hofmann or von Braun degradation under specific conditions, which involve the cleavage of a C-N bond and can lead to ring-opened products. For this compound itself, such rearrangements would require prior modification of the nitrogen atom, for example, through quaternization.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies are fundamental to understanding the reactivity of a chemical compound, providing insights into reaction rates, energy changes, and the stability of transition states. For this compound, such specific studies appear to be absent from readily accessible scientific databases.

Determination of Activation Parameters

Activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are crucial for elucidating reaction mechanisms. These parameters are typically determined by studying the effect of temperature on the reaction rate.

While general studies on the synthesis of substituted piperidines have reported activation parameters for the formation of the piperidine ring itself, this data does not pertain to reactions where this compound is a reactant. Without experimental data from kinetic studies on reactions involving this compound, it is not possible to provide a data table of its activation parameters.

Hypothetical Activation Parameters for a Representative Reaction

To illustrate the type of data that would be sought, a hypothetical table for a potential reaction, such as an esterification of the hydroxyl groups of this compound, is presented below. It is imperative to understand that the following data is purely illustrative and not based on experimental findings for this compound.

ReactionSolventTemperature (K)Ea (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
Esterification with Acetic AnhydrideToluene298Data Not AvailableData Not AvailableData Not AvailableData Not Available
Esterification with Acetic AnhydridePyridine298Data Not AvailableData Not AvailableData Not AvailableData Not Available

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. Factors such as solvent polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and products to varying degrees.

For reactions involving this compound, which possesses both a tertiary amine and two hydroxyl groups, solvent effects are expected to be pronounced. Protic solvents could engage in hydrogen bonding with the hydroxyl groups and the nitrogen atom, potentially influencing their nucleophilicity and basicity. Aprotic polar solvents might solvate charged intermediates, while nonpolar solvents would favor less polar transition states.

However, specific studies quantifying the effect of different solvents on the reaction mechanisms of this compound have not been found. General principles suggest that reactions proceeding through polar or charged transition states would be accelerated in more polar solvents.

Illustrative Solvent Effects on a Hypothetical Reaction

The following interactive table demonstrates how solvent properties could theoretically influence the rate constant of a hypothetical nucleophilic substitution reaction involving this compound. The values presented are for illustrative purposes only.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)Proposed Mechanism Influence
Hexane1.9Data Not AvailableFavors non-polar transition states.
Dichloromethane9.1Data Not AvailableModerately stabilizes polar transition states.
Ethanol (B145695)24.6Data Not AvailableProtic nature can stabilize anions and solvate cations.
Water80.1Data Not AvailableStrongly stabilizes charged intermediates and polar transition states.

Stereochemical Outcomes of Reactions Involving this compound

The stereochemistry of reactions involving this compound would be influenced by the stereogenic center at the 4-position of the piperidine ring, assuming the molecule is not achiral due to a plane of symmetry. However, this compound itself is a meso compound and therefore achiral. Reactions at the prochiral centers, such as the two hydroxyl groups, could potentially lead to the formation of diastereomers if a new stereocenter is introduced.

For instance, an enantioselective reaction involving one of the hydroxyl groups could lead to a chiral product. The stereochemical outcome would depend on the nature of the reagents, catalysts, and reaction conditions. Unfortunately, no specific studies on the stereochemical control of reactions involving this compound have been identified in the scientific literature.

Derivatives and Functionalization Strategies from Piperidine 1,4 Diethanol

Design and Synthesis of N-Substituted Derivatives

The tertiary amine of the piperidine (B6355638) ring in piperidine-1,4-diethanol is a key site for functionalization, primarily through N-alkylation and N-oxidation reactions.

N-Alkylation

N-alkylation of the piperidine nitrogen introduces a fourth substituent, leading to the formation of quaternary ammonium (B1175870) salts. This transformation can significantly alter the molecule's solubility and electronic properties. A general method for the N-alkylation of piperidines involves their reaction with alkyl halides. For instance, reacting a piperidine derivative with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile (B52724) can yield the corresponding N-alkylated piperidinium (B107235) salt. researchgate.net The reaction can be facilitated by a base, such as potassium carbonate or N,N-diisopropylethylamine, to neutralize the acid formed during the reaction. researchgate.net

Another approach involves reductive amination, where a ketone or aldehyde reacts with the piperidine nitrogen in the presence of a reducing agent. While less common for quaternization, this method is crucial for introducing N-substituents in secondary piperidines.

N-Oxidation

The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide. smolecule.com The resulting N-oxides often exhibit different biological activities and physical properties compared to the parent amine.

A summary of common N-substitution reactions applicable to this compound is presented below:

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br, R-I)Quaternary ammonium salt
N-OxidationHydrogen peroxide (H₂O₂)N-oxide

O-Functionalization of the Hydroxyl Groups

The two primary hydroxyl groups of this compound are amenable to a variety of functionalization strategies, most notably esterification and etherification.

Esterification

The hydroxyl groups can be converted to esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids. For example, the reaction of a diol like this compound with an acyl chloride in the presence of a base (e.g., sodium bicarbonate, pyridine) in an inert solvent such as benzene (B151609) or acetonitrile can yield the corresponding diester. google.com Transesterification is another viable method, involving the reaction with an existing ester in the presence of a catalyst. google.com

Etherification

Ether linkages can be formed by reacting the hydroxyl groups with alkyl halides in the presence of a strong base, such as sodium hydride, in a process known as the Williamson ether synthesis. nih.gov The use of a phase-transfer catalyst like 15-crown-5 (B104581) can facilitate this reaction. nih.gov This method allows for the introduction of a wide range of alkyl or aryl groups.

The table below outlines common O-functionalization reactions for the hydroxyl groups of this compound:

Reaction TypeReagentsFunctional Group Introduced
EsterificationAcyl chloride, Acid anhydride, Carboxylic acidEster (-O-C(=O)-R)
EtherificationAlkyl halide and a strong base (e.g., NaH)Ether (-O-R)

Introduction of Additional Functional Groups to the Piperidine Ring

Beyond N- and O-functionalization, the piperidine ring itself can be modified to introduce additional functional groups. These reactions often require more complex synthetic strategies.

Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of the piperidine ring at various positions (C2, C3, and C4). nih.govd-nb.info The selectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.govd-nb.info For instance, different rhodium catalysts can direct the insertion of a carbene to specific C-H bonds on the ring. nih.gov

Another strategy involves the synthesis of piperidine derivatives from substituted pyridines. The dearomative functionalization of pyridines can lead to highly decorated piperidine structures. researchgate.net This approach, however, builds the functionalized piperidine ring rather than modifying a pre-existing one like this compound.

Methods for introducing functional groups onto the piperidine ring are summarized in the following table:

StrategyDescription
C-H FunctionalizationDirect introduction of functional groups at C2, C3, or C4 positions using metal catalysis (e.g., Rhodium-catalyzed C-H insertion). nih.govd-nb.info
Synthesis from PyridinesConstruction of a functionalized piperidine ring through the dearomatization of pyridine (B92270) precursors. researchgate.net

Synthesis of Polymeric and Oligomeric Structures utilizing Piperidine Diethanol Monomers

This compound, with its two hydroxyl groups, can act as a diol monomer or a chain extender in polymerization reactions, leading to the formation of polyesters and polyurethanes.

In the synthesis of polyurethanes, diols like this compound react with diisocyanates. The piperidine moiety in such polymers can enhance properties like thermal stability and mechanical strength. smolecule.com

Furthermore, piperidine-containing monomers can be used in radical polymerization. For example, (meth)acrylamide monomers bearing a piperidine group have been synthesized and subsequently polymerized or copolymerized with other monomers like styrene (B11656) and methyl methacrylate (B99206) using an initiator such as 2,2'-azoisobutyronitrile (AIBN). tandfonline.com Vinylbenzyl piperidine has also been used to create block copolymers through living anionic polymerization. rsc.org These approaches allow for the incorporation of the piperidine functional group into a variety of polymer backbones.

The table below details polymerization strategies involving piperidine diethanol or related monomers:

Polymerization TypeRole of Piperidine MonomerResulting Polymer Type
PolycondensationDiol (chain extender)Polyurethane, Polyester
Radical PolymerizationFunctional monomerPoly(meth)acrylamide, Polystyrene copolymers
Anionic PolymerizationFunctional monomerBlock copolymers

Coordination Chemistry of Piperidine 1,4 Diethanol As a Ligand

Synthesis and Characterization of Metal Complexes

No published methods for the synthesis of metal complexes specifically with Piperidine-1,4-diethanol were identified. Consequently, characterization data (e.g., spectroscopic, magnetic) for such complexes are unavailable.

Structural Analysis of Coordination Geometries

In the absence of synthesized and isolated metal complexes of this compound, no structural analysis, such as X-ray crystallography, has been reported to determine their coordination geometries.

Role in Catalysis through Metal-Ligand Complexes

There is no information in the scientific literature regarding the application of this compound-metal complexes in any catalytic processes.

Supramolecular Chemistry Involving Piperidine 1,4 Diethanol

Hydrogen Bonding Interactions in Crystal Packing and Solution

Hydrogen bonding plays a pivotal role in dictating the solid-state architecture and solution-phase behavior of Piperidine-1,4-diethanol. The molecule possesses two hydroxyl (-OH) groups that can act as hydrogen bond donors, and a tertiary amine nitrogen atom within the piperidine (B6355638) ring, which, along with the oxygen atoms of the hydroxyl groups, can serve as hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows for the formation of a rich variety of hydrogen bonding motifs.

Formation of Supramolecular Architectures

The ability of this compound to form multiple hydrogen bonds is a key driver for its assembly into larger, ordered supramolecular architectures. These architectures can range from simple one-dimensional chains to more complex two- and three-dimensional networks.

The directional nature of hydrogen bonds allows for the predictable formation of extended structures. In the case of this compound, the two hydroxyl groups can link molecules together into chains. These chains can then be further interconnected through hydrogen bonds involving the piperidine nitrogen, leading to the formation of 2D sheets. The specific arrangement of molecules within these sheets would be governed by the stereochemistry of the piperidine ring and the conformational flexibility of the diethanol side chains.

Further extension of these interactions in the third dimension can give rise to robust 3D networks. As seen in the analogous structure of Bis[N-(2-hydroxyethyl)piperazine-1,4-diium] Tetrakis(hydrogen oxalate) Trihydrate, organic cations and water molecules can be interconnected via hydrogen bonds to construct a three-dimensional arrangement. researchgate.net This demonstrates the potential for this compound to form intricate 3D supramolecular frameworks, potentially with channels or cavities that could encapsulate guest molecules.

The organized, and sometimes porous, structures formed by the self-assembly of this compound could potentially act as host lattices for the inclusion of smaller guest molecules. The formation of such host-guest or inclusion complexes is a hallmark of supramolecular chemistry. The cavities within a 3D network of this compound could be of a suitable size and chemical nature to accommodate solvent molecules or other small organic species. The stability of these complexes would be derived from a combination of hydrogen bonding between the host and guest, as well as weaker van der Waals interactions.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, the primary driving force for self-assembly is the formation of a stable network of hydrogen bonds. This process is typically initiated by the formation of dimers or small oligomers in solution, which then grow into larger aggregates.

The final supramolecular architecture is a result of a delicate balance between the enthalpic gain from forming strong hydrogen bonds and the entropic cost of ordering the molecules. The geometry of the this compound molecule, including the chair conformation of the piperidine ring and the orientation of the hydroxyethyl (B10761427) side chains, will play a crucial role in directing the self-assembly process towards a specific, thermodynamically stable arrangement.

Non-Covalent Interactions in Molecular Recognition

Molecular recognition, the specific binding of a substrate to a receptor, is a fundamental concept in supramolecular chemistry. The ability of this compound to participate in molecular recognition events stems from its capacity to engage in a variety of directed non-covalent interactions.

Applications of Piperidine 1,4 Diethanol in Chemical Research

Versatile Organic Synthesis Building Block

The bifunctional nature of Piperidine-1,4-diethanol, featuring a central piperidine (B6355638) ring flanked by two hydroxyl groups, makes it a valuable starting material for the construction of more complex molecular architectures.

Precursor for Complex Heterocyclic Systems

While specific, extensively documented examples of this compound as a direct precursor for complex heterocyclic systems are not prevalent in readily available scientific literature, its structure suggests significant potential. The diethanol functionality offers two reactive sites for cyclization reactions. For instance, intramolecular cyclization could potentially lead to the formation of bicyclic ethers or lactones fused to the piperidine ring. Furthermore, the secondary amine of the piperidine ring and the terminal hydroxyl groups can be independently functionalized, allowing for stepwise construction of intricate heterocyclic frameworks, including spiro-heterocycles. The synthesis of various spiro-piperidine derivatives from substituted piperidin-4-ones has been demonstrated as a strategy for creating novel molecular scaffolds with potential biological activity. nih.govtandfonline.com

Scaffold for Diversification and Library Generation

The piperidine core is a well-established scaffold in medicinal chemistry and drug discovery. This compound provides a 1,4-disubstituted piperidine framework that can be systematically modified to generate libraries of diverse compounds. The two hydroxyl groups can be subjected to a wide range of chemical transformations, such as esterification, etherification, and oxidation, to introduce a variety of functional groups and build molecular complexity. This approach aligns with the principles of diversity-oriented synthesis, where the goal is to create a collection of structurally diverse molecules to explore chemical space and identify compounds with desired biological activities. Multi-component reactions are a powerful tool for the rapid assembly of highly functionalized piperidine scaffolds, enabling the efficient generation of compound libraries. researchgate.netresearchgate.net

Role in the Development of New Catalytic Systems

The inherent structural features of this compound make it an interesting candidate for the design of both organocatalysts and ligands for metal-catalyzed reactions.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom and the two oxygen atoms of the hydroxyl groups in this compound provide potential coordination sites for metal ions, suggesting its utility as a ligand in transition metal catalysis. The development of new ligands is crucial for advancing cross-coupling reactions and other metal-catalyzed transformations. researchgate.netrsc.orgrsc.org By modifying the hydroxyl groups, the steric and electronic properties of the resulting ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst. For instance, conversion of the hydroxyl groups to phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties could yield multidentate ligands with applications in a range of catalytic processes.

Contribution to the Synthesis of Specialized Chemical Materials

The di-functional nature of this compound also lends itself to the synthesis of polymers and other specialized materials. The two hydroxyl groups can act as monomers in polymerization reactions, such as the formation of polyesters or polyurethanes. The incorporation of the piperidine ring into the polymer backbone would impart specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate metal ions. The synthesis of functional polymeric materials is an active area of research, with applications ranging from drug delivery to advanced coatings. nih.govmdpi.com While specific polymers derived from this compound are not extensively documented, its structure represents a viable building block for the creation of novel functional polymers.

Investigation as a Structural Element for Modulating Molecular Interactions (e.g., in SAR studies)

The strategic modification of the this compound scaffold allows researchers to systematically probe the chemical space around a biological target and understand the key interactions that govern molecular recognition and biological activity. The presence of the tertiary amine and the two hydroxyl moieties provides opportunities for a variety of interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions, upon suitable modification.

In the pursuit of optimizing lead compounds, medicinal chemists often utilize the this compound core to explore the impact of stereochemistry, substituent effects, and the spatial arrangement of functional groups on the affinity and efficacy of a molecule. For instance, the hydroxyl groups can be esterified, etherified, or replaced with other functional groups to investigate the importance of hydrogen bond donors and acceptors at these positions. Similarly, the piperidine nitrogen can be functionalized to modulate basicity and introduce a wide range of substituents that can interact with specific pockets of a target protein.

A hypothetical SAR study on a series of this compound analogs designed as inhibitors for a specific kinase might involve the synthesis and evaluation of compounds with systematic modifications. The goal would be to understand how changes to the core structure affect the inhibitory potency.

For example, a series of N-substituted analogs could be prepared to explore the impact of the substituent at the piperidine nitrogen on kinase inhibition. The R group could be varied from simple alkyl chains to more complex aromatic and heterocyclic moieties.

Compound IDR GroupKinase Inhibition (IC₅₀, nM)
1a -H5,200
1b -CH₃2,500
1c -CH₂CH₃1,800
1d -Benzyl850
1e -4-Chlorobenzyl420
1f -3-Pyridylmethyl600

In this hypothetical dataset, we can observe a clear trend. The unsubstituted analog 1a shows weak activity. The introduction of small alkyl groups (1b and 1c ) leads to a moderate increase in potency. A significant improvement is seen with the introduction of a benzyl (B1604629) group (1d ), suggesting a potential hydrophobic interaction with the target protein. Further substitution on the benzyl ring, as in the case of the 4-chlorobenzyl analog 1e , results in the most potent compound in this series, indicating that an electron-withdrawing group in the para position is favorable for activity. The 3-pyridylmethyl analog 1f also shows good activity, suggesting that a nitrogen atom in the aromatic ring can be tolerated and may offer an additional point of interaction.

Furthermore, modifications to the diethanol side chains could be explored. For instance, one or both hydroxyl groups could be methylated to assess the importance of hydrogen bonding.

Compound IDModificationKinase Inhibition (IC₅₀, nM)
1e (R = -4-Chlorobenzyl)420
2a Mono-O-methylated (one OH)1,500
2b Di-O-methylated (both OHs)8,900

The data from this second table would indicate that the hydroxyl groups are crucial for maintaining high potency, as their methylation leads to a significant decrease in inhibitory activity. This suggests that these hydroxyl groups are likely involved in key hydrogen bonding interactions with the kinase.

Through such systematic SAR studies, the this compound scaffold serves as a valuable tool for medicinal chemists to dissect the intricate molecular interactions between a ligand and its target, paving the way for the rational design of more potent and selective therapeutic agents. The ability to systematically modify this core structure and observe the resulting changes in biological activity provides critical insights into the pharmacophore requirements of a given biological target.

Future research on this compound and its derivatives is poised to expand its applications in various chemical and pharmaceutical fields. The unique structural features of this compound, combining a piperidine ring with two hydroxyl groups, make it a versatile scaffold for further investigation.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for Piperidine-1,4-diethanol, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via alkylation or esterification of piperidine derivatives. For example, tert-butyl ester intermediates (e.g., 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate) are reacted with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-40°C to -50°C), followed by iodomethane quenching. Optimization includes controlling reaction stoichiometry, solvent polarity, and purification via aqueous extraction and column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) ensures separation of impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate molecular structure. Physicochemical properties (e.g., LogP, solubility) should be measured using shake-flask methods and compared against computational predictions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Refer to ECHA hazard classifications (e.g., skin/eye irritation, respiratory toxicity). Use fume hoods, explosion-proof equipment, and personal protective equipment (PPE) including nitrile gloves and safety goggles. Store in airtight containers away from ignition sources, and follow spill protocols using inert absorbents like vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, LogP) for this compound?

  • Methodological Answer : Conduct systematic reviews of literature (e.g., ECHA dossiers, PubChem) and replicate experiments under standardized conditions (temperature, solvent purity). Use high-purity reagents and validate methods via interlaboratory comparisons. For solubility discrepancies, employ saturation shake-plate assays with controlled pH and ionic strength .

Q. What experimental strategies assess the biological activity of this compound derivatives?

  • Methodological Answer : Design structure-activity relationship (SAR) studies by modifying substituents (e.g., fluoropyridinyl or pentyl groups). Test derivatives in vitro for receptor binding (e.g., NMDA antagonism) using radioligand assays. For neuroactive effects, employ rodent models to evaluate dose-dependent behavioral responses, ensuring ethical compliance with FINER criteria .

Q. What methodologies validate the environmental impact of this compound during disposal?

  • Methodological Answer : Perform air impact assessments using gas chromatography-mass spectrometry (GC-MS) to quantify volatile organic compound (VOC) emissions. Evaluate biodegradability via OECD 301F tests and aquatic toxicity using Daphnia magna acute exposure assays. Cross-reference ECHA ecotoxicity data to establish safe disposal thresholds .

Key Considerations for Experimental Design

  • Contradiction Analysis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables affecting data reproducibility. For example, compare LogP values across solvents (e.g., THF vs. water) to identify measurement biases .
  • Ethical Compliance : Align biological studies with institutional review boards (IRBs) and OECD guidelines for animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.